An In-depth Technical Guide to 7-Hydroxy Loxapine-d8: Chemical Properties and Analytical Applications
An In-depth Technical Guide to 7-Hydroxy Loxapine-d8: Chemical Properties and Analytical Applications
This technical guide provides a comprehensive overview of the chemical properties, metabolic context, and analytical applications of 7-Hydroxy Loxapine-d8. Designed for researchers, scientists, and drug development professionals, this document details the essential characteristics of this isotopically labeled compound, its role in pharmacokinetic studies, and the methodologies for its use.
Core Chemical Properties
7-Hydroxy Loxapine-d8 is the deuterium-labeled form of 7-Hydroxy Loxapine, an active metabolite of the antipsychotic drug Loxapine.[1][2] The incorporation of eight deuterium atoms creates a stable, heavier isotope of the molecule, making it an ideal internal standard for quantitative analysis by mass spectrometry.[1][3] Its primary application is in analytical and pharmacokinetic research to ensure the precise quantification of Loxapine and its metabolites in biological samples.[3]
Table 1: Chemical and Physical Properties of 7-Hydroxy Loxapine-d8
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-11-(4-methylpiperazin-1-yl-2,2,3,3,5,5,6,6-d8)dibenzo[b,f][3][4]oxazepin-7-ol | [3][5] |
| Molecular Formula | C₁₈H₁₀D₈ClN₃O₂ | [1][3][6] |
| Molecular Weight | 351.86 g/mol | [1][3][6][7] |
| CAS Number | Not Available (N/A) | [3][4][5] |
| Parent Compound | Loxapine | [3] |
| Unlabeled CAS No. | 37081-75-7 (7-Hydroxy Loxapine) | [7] |
| Synonyms | 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][3][4]oxazepin-7-ol-D8; 2-Chloro-7-hydroxy-11-(4-methyl-1-piperazinyl)dibenz[b,f][3][4]oxazepine-D8 | [3][4] |
Biological Context: Metabolism and Pharmacological Action
Loxapine is a dibenzoxazepine tricyclic antipsychotic agent used in the treatment of schizophrenia.[2][8] It undergoes extensive hepatic metabolism, primarily through aromatic hydroxylation, N-demethylation, and N-oxidation.[9]
Metabolic Pathway
The hydroxylation of Loxapine is mediated by cytochrome P450 (CYP) enzymes. Specifically, CYP3A4 and CYP2D6 are involved in its conversion to the active metabolite 7-Hydroxy Loxapine, while CYP1A2 is responsible for its conversion to 8-Hydroxy Loxapine.[8] 7-Hydroxy Loxapine is considered a minor but pharmacologically active metabolite.[8] High concentrations of this metabolite have been detected in rat brain tissue following loxapine administration, suggesting its contribution to the overall therapeutic effect.[10]
Mechanism of Action
The antipsychotic effects of Loxapine and its active metabolites, including 7-Hydroxy Loxapine, are primarily attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[11][12] This dual antagonism helps to modulate dopaminergic and serotonergic neurotransmission, which are dysregulated in psychotic disorders.[11] The blockade of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, such as hallucinations and delusions.[11]
Experimental Protocols: Bioanalytical Quantification
7-Hydroxy Loxapine-d8 is crucial for the accurate quantification of loxapine and its metabolites in biological matrices such as plasma, cerebrospinal fluid (CSF), and brain tissue.[10][13] The standard method is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
General LC-MS/MS Workflow
A validated LC-MS/MS method enables the simultaneous determination of loxapine and its key metabolites.[13] The workflow involves sample extraction, chromatographic separation, and mass spectrometric detection.
Detailed Methodology
The following is a representative protocol synthesized from published methods for the analysis of loxapine and its metabolites in human plasma.[13][14]
1. Sample Preparation (Solid Phase Extraction - SPE)
-
To a 100 µL plasma sample, add the internal standard solution (containing 7-Hydroxy Loxapine-d8).
-
Condition a cation-exchange SPE cartridge.
-
Load the plasma sample onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute the analytes (Loxapine, 7-OH Loxapine, etc.) and the internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.
2. Chromatographic Conditions
-
System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A reversed-phase column (e.g., C18) is typically used for separation.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
Injection Volume: Typically 5-10 µL.
3. Mass Spectrometric Conditions
-
System: A tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Detection: Selected Reaction Monitoring (SRM) is used for high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard. For example:
-
Loxapine: m/z 328.1 -> 211.1
-
7-Hydroxy Loxapine: m/z 344.1 -> 227.1
-
7-Hydroxy Loxapine-d8 (IS): m/z 352.2 -> 235.1 (Note: exact transitions may vary by instrument and specific deuteration pattern).
-
4. Calibration and Quantification
-
A calibration curve is constructed by analyzing a series of plasma samples spiked with known concentrations of the analytes and a fixed concentration of the internal standard.
-
The curve is generated by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
The concentration of the analytes in the unknown samples is then determined from this calibration curve. The validated range for such methods is often between 0.0500 to 50.0 ng/mL for each analyte.[13]
Conclusion
7-Hydroxy Loxapine-d8 is an indispensable tool for researchers in pharmacology and drug development. Its stable isotopic label ensures it behaves almost identically to the endogenous analyte during sample preparation and chromatographic separation, while its distinct mass allows for clear differentiation in mass spectrometric detection. This technical guide summarizes its core properties and provides a framework for its application in robust and reliable bioanalytical methods, facilitating a deeper understanding of the pharmacokinetics and metabolism of Loxapine.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Loxapine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 7-Hydroxy-Loxapine-D8 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 7. 7-Hydroxy Loxapine-D8 | TRC-H943792-10MG | LGC Standards [lgcstandards.com]
- 8. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Investigation of the disposition of loxapine, amoxapine and their hydroxylated metabolites in different brain regions, CSF and plasma of rat by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of Loxapine Succinate? [synapse.patsnap.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Simultaneous quantification of loxapine, loxapine N-oxide, amoxapine, 8-hydroxyloxapine and 7-hydroxyloxapine in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
